5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine: A Core Scaffold for Drug Discovery
5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine: A Core Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic system, 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine, represents a significant scaffold in medicinal chemistry. Its derivatives have garnered considerable attention for their potential therapeutic applications, including as antibacterial and anticancer agents. This technical guide provides a comprehensive overview of the basic properties of the parent compound and its key derivatives, detailed experimental protocols for their synthesis, and an exploration of their biological significance. The information is presented to support further research and development efforts in harnessing the therapeutic potential of this versatile chemical core.
Core Properties of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and Its Derivatives
The fundamental physicochemical properties of the unsubstituted 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine are not extensively reported in publicly available literature, with research predominantly focusing on its substituted analogues. This section compiles the available data for the parent compound and its more widely studied derivatives to provide a comparative overview.
Physicochemical Data
Quantitative data for the parent compound and its key derivatives are summarized in the tables below. It is important to note the distinction between the unsubstituted parent molecule and its substituted forms, as the modifications significantly influence the physicochemical properties.
| Property | 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine |
| Molecular Formula | C₅H₈N₄[1] |
| Molecular Weight | 124.14 g/mol [1] |
| Melting Point | Data not available in searched literature |
| Boiling Point | Data not available in searched literature |
| Solubility | Data not available in searched literature |
| pKa | Data not available in searched literature |
| Property | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[2][3][4]triazolo[1,5-a]pyrazine |
| Molecular Formula | C₆H₈ClF₃N₄[5] | C₆H₇F₃N₄[6] |
| Molecular Weight | 228.60 g/mol [5] | 192.14 g/mol [6] |
| Melting Point | 229–232 °C (for a related derivative)[2] | Data not available in searched literature |
| Solubility | Soluble in DMSO, PEG300, Tween-80, and Saline mixtures.[7] | Data not available in searched literature |
Spectroscopic Data
| Spectroscopy | Data for Derivatives |
| ¹H NMR | For a tryptophan-conjugated derivative of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine (in DMSO-d6) δ: 10.86 (1H, s), 7.42 (1H, t, J1 = 8.0 Hz, J2 = 8.0 Hz), 7.12–7.23 (2H, m), 6.84–6.96 (2H, m), 4.63–4.75 (3H, m), 3.72–4.07 (3H, m), 2.94–3.20 (3H, m), 1.35 (9H, s).[2] |
| ¹³C NMR | For a tryptophan-conjugated derivative of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine (in DMSO-d6) δ: 28.0 (3C), 28.7, 33.2, 47.7, 49.8, 57.5, 80.1, 109.1, 112.5, 118.0, 118.9, 120.4, 122.5, 125.1, 127.6, 137.0, 143.9, 153.0, 155.6, 171.4.[2] |
| Mass Spec. | ESI-MS (m/z) for a tryptophan-conjugated derivative of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine: calculated for C₂₂H₂₆F₃N₆O₃, [M+H]⁺: 479.48; found 479.34.[2] |
Synthesis and Experimental Protocols
While a specific protocol for the unsubstituted 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine is not detailed in the reviewed literature, the synthesis of its derivatives, particularly the 3-(trifluoromethyl) hydrochloride salt, is well-documented. This process typically involves a multi-step reaction sequence.
General Synthesis Workflow
The synthesis of substituted 5,6,7,8-tetrahydrotriazolo[4,3-a]pyrazines often follows a pathway involving the formation of a key intermediate which is then cyclized and further modified. A generalized workflow is depicted below.
Caption: Generalized synthesis workflow for a substituted tetrahydrotriazolo[4,3-a]pyrazine.
Detailed Protocol for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine Hydrochloride
This protocol is based on a patented synthesis method and provides a detailed procedure for obtaining a key intermediate in the synthesis of various therapeutic agents.[3]
Step 1: Synthesis of 2-hydrazinylpyrazine
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To a reaction vessel, add ethanol and hydrazine hydrate.
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Slowly add 2-chloropyrazine dropwise while maintaining the reaction temperature.
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Adjust the pH of the reaction mixture to 6.
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Purify the mixture to remove impurities and isolate the 2-hydrazinylpyrazine intermediate.
Step 2: Acylation and Cyclization Precursor Formation
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In a separate vessel, add chlorobenzene and trifluoroacetic anhydride.
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Add the 2-hydrazinylpyrazine from Step 1 to this mixture with stirring.
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Heat the reaction mixture and add methanesulfonic acid.
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Reflux the solution to distill off trifluoroacetic acid.
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After the reaction is complete, concentrate the solution under reduced pressure until dry.
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Adjust the pH to 12 and separate the organic phase to obtain the acylated intermediate.
Step 3: Reduction
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In a high-pressure kettle under a nitrogen atmosphere, add palladium on carbon (Pd/C) and an ethanol solution of the product from Step 2.
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Allow the reaction to proceed under pressure.
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After the reaction is complete, filter the mixture, wash the solid, and concentrate the filtrate.
Step 4: Hydrochloride Salt Formation
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Mix the residue from Step 3 with an ethanol solution of hydrogen chloride.
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Allow the mixture to react to form a precipitate.
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Separate the precipitate by filtration, wash, and dry to a constant weight to obtain 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazol[4,3-a] pyrazine hydrochloride.[3]
Biological Activity and Potential Applications
The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. While specific studies on the unsubstituted parent compound are limited, the broader class of triazolopyrazines has been investigated for various therapeutic applications.
Derivatives of this scaffold have been explored for their potential as:
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Antibacterial agents: Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity.[2]
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Anticancer agents: The structural similarity of triazolo-fused pyrazines to purine nucleosides suggests their potential as antimetabolites in cancer therapy.
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Enzyme inhibitors: The trifluoromethyl derivative of tetrahydrotriazolo[4,3-a]pyrazine is a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3]
No specific signaling pathways involving the direct action of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine have been elucidated in the reviewed literature. The biological effects observed are generally attributed to the actions of its more complex derivatives on specific molecular targets.
Conclusion
5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine serves as a valuable and versatile core structure for the development of novel therapeutic agents. While comprehensive data on the parent compound is scarce, the extensive research into its derivatives highlights the significant potential of this chemical family. The synthetic protocols and property data compiled in this guide are intended to facilitate further exploration and optimization of this scaffold for drug discovery and development, encouraging deeper investigation into its biological mechanisms and therapeutic applications. Further research is warranted to fully characterize the physicochemical and biological properties of the unsubstituted parent compound.
References
- 1. 5H,6H,7H,8H-(1,2,4)triazolo(1,5-a)pyrazine | C5H8N4 | CID 18406919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 4. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine(486460-21-3) 1H NMR [m.chemicalbook.com]
- 5. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | C6H7F3N4 | CID 34176329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
